molecular formula C12H13NO2S B4328512 ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate

ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate

Cat. No.: B4328512
M. Wt: 235.30 g/mol
InChI Key: ZVUNXUBYWPNSIE-VQHVLOKHSA-N
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Description

Ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the benzothiazine moiety makes it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate typically involves the reaction of 2-aminobenzenethiol with ethyl 2-chloroacetoacetate under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazine ring system . The reaction conditions are relatively mild, and the product can be isolated in good yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzothiazine ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazines, and various substituted benzothiazine derivatives .

Scientific Research Applications

Ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate involves its interaction with specific molecular targets and pathways. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases . Additionally, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Ethyl 2H-1,4-benzothiazin-3(4H)-ylideneacetate can be compared with other benzothiazine derivatives, such as:

The uniqueness of ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazine derivatives.

Properties

IUPAC Name

ethyl (2E)-2-(4H-1,4-benzothiazin-3-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-7,13H,2,8H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUNXUBYWPNSIE-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CSC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CSC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate
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ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate
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ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate
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ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate
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ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate
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ethyl 2-[(3Z)-3,4-dihydro-2H-1,4-benzothiazin-3-ylidene]acetate

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